BenchChemオンラインストアへようこそ!

Esomeprazole

Gastroenterology Pharmacodynamics Acid Suppression

Procure Esomeprazole, the single-enantiomer PPI, for research demanding superior pharmacokinetic consistency. As the (S)-enantiomer, it offers 66% lower intrinsic clearance than (R)-omeprazole, yielding a higher AUC for more predictable acid suppression. In CYP2C19 rapid metabolizers, it achieves 8.7% greater time with pH >3.0 versus omeprazole. Its 20 mg dose equivalence to 32 mg omeprazole supports dose rationalization. Ideal for pharmacogenomic studies or developing therapies for severe erosive esophagitis.

Molecular Formula C17H19N3O3S
Molecular Weight 345.4 g/mol
CAS No. 119141-88-7
Cat. No. B1671258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsomeprazole
CAS119141-88-7
SynonymsEsomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole
Molecular FormulaC17H19N3O3S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
InChIInChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1
InChIKeySUBDBMMJDZJVOS-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Esomeprazole (CAS 119141-88-7): The S-Enantiomer of Omeprazole for Superior Acid Suppression


Esomeprazole is the (S)-enantiomer of the racemic proton pump inhibitor (PPI) omeprazole, developed as a 'chiral switch' product to enhance pharmacokinetic consistency and gastric acid control [1]. It functions as a prodrug, requiring activation in the acidic parietal cell canaliculi to form a sulfenamide that irreversibly inhibits the gastric H⁺/K⁺-ATPase enzyme, thereby suppressing both basal and stimulated acid secretion with a pharmacodynamic effect lasting over 24 hours [1][2]. This compound is specifically indicated for the treatment of gastroesophageal reflux disease (GERD), erosive esophagitis, and as part of Helicobacter pylori eradication regimens [1].

Why Generic Omeprazole Cannot Substitute Esomeprazole: A Guide to Verifiable Differentiation


While esomeprazole is derived from the same chemical scaffold as omeprazole, its stereochemistry—the pure (S)-enantiomer versus the racemic mixture—leads to quantifiable differences in metabolism, systemic exposure, and inter-individual consistency that directly impact acid suppression efficacy [1]. The stereoselective metabolism of esomeprazole results in a lower intrinsic clearance and higher area under the curve (AUC) compared to the (R)-enantiomer, which translates into more predictable and sustained acid control, particularly in patients who are rapid metabolizers via the CYP2C19 enzyme [1][2]. These pharmacokinetic and pharmacodynamic distinctions are not clinically interchangeable and are the basis for the evidence of superior outcomes in specific patient populations outlined below.

Esomeprazole Quantitative Evidence Guide: Head-to-Head Data for Scientific Procurement


Superior 24-Hour Intragastric pH Control: Esomeprazole 40 mg vs. Other PPIs

Esomeprazole at the standard 40 mg dose provides more effective and sustained control of gastric acid over a 24-hour period compared to standard doses of lansoprazole, omeprazole, pantoprazole, and rabeprazole. This is a key metric for healing erosive esophagitis [1].

Gastroenterology Pharmacodynamics Acid Suppression

Enhanced Systemic Exposure: Esomeprazole vs. Racemic Omeprazole in Extensive CYP2C19 Metabolizers

The stereoselective metabolism of esomeprazole results in a significantly higher area under the curve (AUC) compared to the (R)-enantiomer of omeprazole, particularly in individuals with a functional CYP2C19 enzyme. This leads to more consistent drug exposure and reduced inter-individual variability [1].

Pharmacokinetics Pharmacogenomics Drug Metabolism

Advantage in CYP2C19 Rapid Metabolizers: Esomeprazole vs. Omeprazole

While overall acid control may appear similar in unselected populations, esomeprazole demonstrates a statistically significant advantage over omeprazole in individuals who are rapid metabolizers for the CYP2C19 enzyme, a genetic trait that diminishes the efficacy of standard PPIs [1].

Pharmacogenomics Personalized Medicine GERD

Network Meta-Analysis: Esomeprazole 40 mg Shows Superior Healing in Erosive Esophagitis

A comprehensive network meta-analysis of FDA-licensed PPIs confirms that esomeprazole 40 mg provides significantly higher endoscopic healing rates for erosive esophagitis compared to omeprazole 20 mg and lansoprazole 30 mg, establishing its position as a preferred agent for this indication [1].

Gastroenterology Meta-Analysis Erosive Esophagitis

Potency Comparison: Esomeprazole Equivalent Dose vs. Omeprazole

In terms of potency, esomeprazole demonstrates a greater effect per milligram compared to omeprazole, which has implications for dose equivalence and therapeutic substitution [1].

Pharmacology Potency Dose Conversion

Optimal Scientific and Clinical Applications for Esomeprazole


Healing Severe Erosive Esophagitis

Based on superior 24-hour acid control (14.0 hours with pH >4) and higher endoscopic healing rates (OR 1.58 vs. omeprazole 20 mg at 8 weeks), esomeprazole 40 mg is the preferred PPI for achieving mucosal healing in patients with severe erosive esophagitis (Los Angeles Grades C/D) [1][2]. This application is directly supported by quantitative data from a five-way crossover study and a network meta-analysis, which demonstrate its advantage over standard-dose omeprazole, lansoprazole, and pantoprazole.

Acid Control in CYP2C19 Rapid Metabolizers

For patients who are known or suspected rapid metabolizers of CYP2C19 (a genotype affecting up to 40% of some populations), esomeprazole provides statistically superior acid suppression compared to generic omeprazole. This is evidenced by an 8.7% greater time with intragastric pH >3.0 in rapid metabolizers, a difference that can translate into improved symptom control in refractory GERD [1]. This scenario leverages the compound's unique stereoselective metabolism to overcome a common cause of PPI failure.

Research on Stereoselective PPI Pharmacology

As the only widely available single-enantiomer PPI, esomeprazole serves as a critical research tool for investigating the stereoselective aspects of PPI metabolism, drug-drug interactions involving CYP2C19, and the clinical impact of pharmacogenomics. The well-documented 66% lower intrinsic clearance compared to (R)-omeprazole provides a precise biochemical benchmark for comparative pharmacokinetic and pharmacodynamic studies [1].

Potency-Driven Dose Rationalization

In formulary management and clinical guideline development, the relative potency data—demonstrating esomeprazole 20 mg is equivalent to 32 mg of omeprazole—allows for evidence-based dose rationalization and therapeutic interchange decisions [1]. This quantitative relationship supports the use of lower milligram doses of esomeprazole to achieve equivalent or superior acid suppression, a key consideration for procurement and cost-effectiveness analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esomeprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.